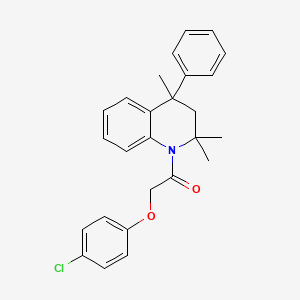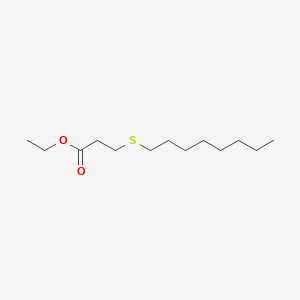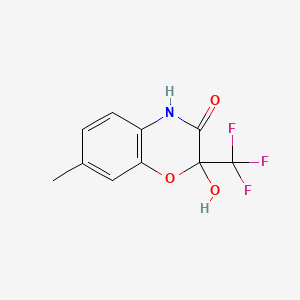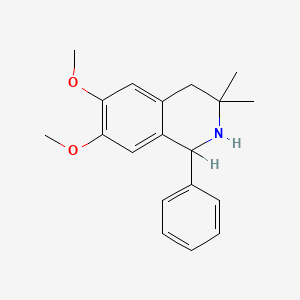![molecular formula C22H24N2O3S B11093647 6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate](/img/structure/B11093647.png)
6',6'-dimethyl-2-phenyl-2'-thioxo-2,2',3,3',5',6'-hexahydro-1'H-spiro[chromene-4,4'-pyrimidin]-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate can be achieved through a multi-step process. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea in the presence of a catalyst such as zinc ferrite nanocatalyst. The reaction is typically carried out under reflux conditions, leading to the formation of the desired spiro compound .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using eco-friendly and economically viable catalysts. The use of zinc ferrite nanocatalyst not only increases the yield but also makes the process more sustainable. The reaction conditions, including temperature and solvent choice, can be adjusted to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism by which 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been found to inhibit the activity of certain kinases, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-one
- N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Uniqueness
Compared to similar compounds, 6’,6’-dimethyl-2-phenyl-2’-thioxo-2,2’,3,3’,5’,6’-hexahydro-1’H-spiro[chromene-4,4’-pyrimidin]-7-yl acetate stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse range of applications and its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C22H24N2O3S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
(4,4-dimethyl-2'-phenyl-2-sulfanylidenespiro[1,3-diazinane-6,4'-2,3-dihydrochromene]-7'-yl) acetate |
InChI |
InChI=1S/C22H24N2O3S/c1-14(25)26-16-9-10-17-18(11-16)27-19(15-7-5-4-6-8-15)12-22(17)13-21(2,3)23-20(28)24-22/h4-11,19H,12-13H2,1-3H3,(H2,23,24,28) |
InChI Key |
AYSYGLFCZRLLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(CC(O2)C4=CC=CC=C4)CC(NC(=S)N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B11093564.png)


![1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B11093580.png)

![N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11093598.png)
![(2E)-N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide](/img/structure/B11093604.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093610.png)

![1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide](/img/structure/B11093618.png)
![2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11093628.png)

![2-Methyl-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B11093650.png)
![2,2'-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diyldisulfanediyl)bis{N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide}](/img/structure/B11093654.png)
